1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

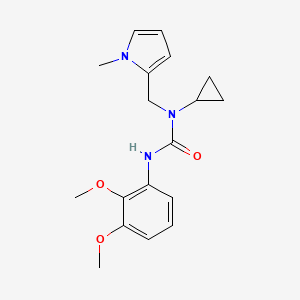

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{16}H_{20}N_{2}O_{3}

- IUPAC Name : this compound

- SMILES Notation : CC1(CN(C(=O)N(C(=O)C2=CC=CC=C2OC)C(C3CCN(C)C3)=O)C(C4=CC=C(C=C4)OC)=O)

Antitumor Activity

Recent studies have shown that derivatives of urea compounds exhibit significant antitumor activity. For example, certain pyrazole derivatives have been reported to inhibit various cancer cell lines effectively. The activity is often linked to their ability to interact with specific molecular targets involved in tumor progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Urea derivatives have been known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests that this compound may also exhibit similar effects, warranting further investigation .

Antimicrobial Activity

Urea compounds have shown promise in antimicrobial applications. The structural motifs present in this compound could enhance its interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropyl group | Enhances binding affinity to target proteins |

| Dimethoxyphenyl moiety | Increases lipophilicity and cellular uptake |

| Pyrrole ring | Contributes to the modulation of biological pathways |

These features suggest that modifications in these regions could lead to enhanced efficacy and selectivity against specific biological targets.

Case Studies

Several studies have explored related compounds with similar structures:

- Antitumor Activity Study : A derivative of a similar urea compound demonstrated an IC50 value of less than 10 µM against A431 cancer cells, indicating potent cytotoxicity .

- Anti-inflammatory Research : A related study found that urea derivatives significantly reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Efficacy : Research on pyrazole derivatives showed promising results against various bacterial strains, supporting the hypothesis that modifications in the urea structure can enhance antimicrobial properties .

科学研究应用

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications.

Anticancer Activity

Studies have shown that similar urea derivatives possess significant anticancer properties. For example, pyrrole-containing urea derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including U937 cells, with IC50 values lower than those of standard chemotherapeutics such as etoposide . The mechanism of action is believed to involve the modulation of pathways related to cell cycle regulation and apoptosis.

Antimicrobial Activity

Urea derivatives have also shown promising antimicrobial properties. Investigations into related compounds revealed considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infectious diseases .

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea | Anticancer | 15.67 |

| Etoposide | Anticancer | 17.94 |

| Similar Urea Derivative | Antimicrobial | <10 (varied by strain) |

Case Study 1: Anticancer Efficacy

A study focusing on pyrrole-containing urea derivatives found that these compounds could inhibit the proliferation of U937 cells effectively. The synthesized compound demonstrated an IC50 value of 15.67 µM, indicating a strong potential for development as an anticancer agent .

Case Study 2: Antimicrobial Screening

Research on structurally analogous urea derivatives highlighted their antibacterial efficacy against multiple strains, including Escherichia coli. These findings suggest that modifications to the chemical structure can enhance bioactivity and provide a basis for developing new antimicrobial agents .

化学反应分析

Synthetic Pathways

The compound's synthesis likely involves sequential alkylation and urea-forming reactions. Key steps include:

For example:

-

Cyclocondensation with hydrazines and 1,3-diketones (common in pyrazole synthesis) may adapt to urea derivatives under acidic conditions .

-

Regioselective alkylation of pyrrole moieties often employs copper triflate or ionic liquid catalysts to enhance selectivity .

Hydrolysis

-

Urea bonds hydrolyze under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding amines and CO₂:

Urea+H2OH+/OH−Amine1+Amine2+CO2Stability is enhanced by electron-donating groups (e.g., methoxy substituents) .

Electrophilic Substitution

-

The pyrrole ring undergoes electrophilic substitution at the α-position due to its electron-rich nature:

Oxidation

-

Cyclopropane rings resist oxidation under mild conditions but may cleave with strong oxidizers (e.g., KMnO₄/H⁺) to form diacids .

-

Methoxy groups are stable to most oxidants but demethylate with BBr₃ to yield phenolic derivatives .

Catalytic Interactions

Comparative Stability

属性

IUPAC Name |

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-20-11-5-6-14(20)12-21(13-9-10-13)18(22)19-15-7-4-8-16(23-2)17(15)24-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEKCHWAALVNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。